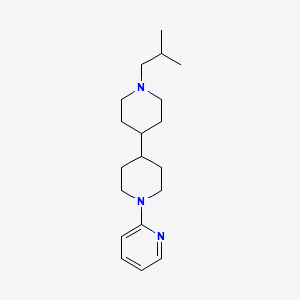
1-(2-Methylpropyl)-1'-(pyridin-2-yl)-4,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine is a complex organic compound that belongs to the class of bipiperidines. These compounds are characterized by the presence of two piperidine rings, which are six-membered nitrogen-containing heterocycles. The presence of a pyridinyl group and a methylpropyl group further adds to the complexity and potential functionality of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine typically involves multi-step organic reactions. One common approach might include:
Formation of the Bipiperidine Core: This can be achieved through the coupling of two piperidine units using a suitable linker.
Introduction of the Pyridinyl Group: This step may involve the use of pyridine derivatives and appropriate catalysts to attach the pyridinyl group to the bipiperidine core.
Addition of the Methylpropyl Group: This can be done through alkylation reactions using methylpropyl halides or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor interactions due to its structural similarity to neurotransmitters.
Medicine: Possible applications in drug development, particularly in designing compounds that interact with the central nervous system.
Industry: Use as an intermediate in the synthesis of agrochemicals or other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine would depend on its specific interactions with biological targets. It might interact with receptors or enzymes, modulating their activity. The pyridinyl group could play a role in binding to specific sites, while the bipiperidine core might influence the overall conformation and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methylpropyl)-4,4’-bipiperidine: Lacks the pyridinyl group, which might reduce its binding affinity to certain targets.
1-(Pyridin-2-yl)-4,4’-bipiperidine: Lacks the methylpropyl group, potentially affecting its hydrophobic interactions.
Uniqueness
1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine is unique due to the combination of the bipiperidine core with both a pyridinyl and a methylpropyl group. This unique structure might confer specific binding properties and reactivity that are not present in similar compounds.
Eigenschaften
CAS-Nummer |
648895-94-7 |
|---|---|
Molekularformel |
C19H31N3 |
Molekulargewicht |
301.5 g/mol |
IUPAC-Name |
2-[4-[1-(2-methylpropyl)piperidin-4-yl]piperidin-1-yl]pyridine |
InChI |
InChI=1S/C19H31N3/c1-16(2)15-21-11-6-17(7-12-21)18-8-13-22(14-9-18)19-5-3-4-10-20-19/h3-5,10,16-18H,6-9,11-15H2,1-2H3 |
InChI-Schlüssel |
JNYOTSJORFNPST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CCC(CC1)C2CCN(CC2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)
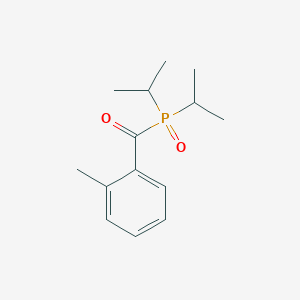
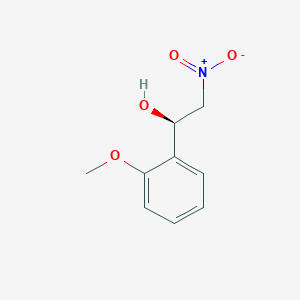
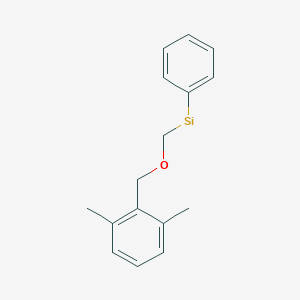
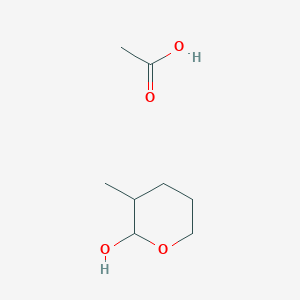
![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)
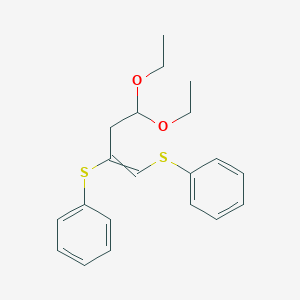
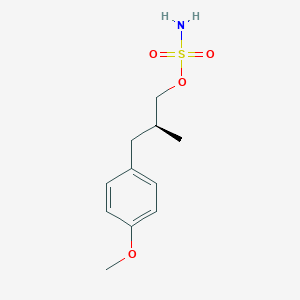
![3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12599875.png)
![3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal](/img/structure/B12599883.png)
![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B12599887.png)
![Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-](/img/structure/B12599891.png)
![But-2-enedioic acid--1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1)](/img/structure/B12599910.png)

